molecular formula C8H9BrO3 B3181593 5-Bromo-2,3-dimethoxyphenol CAS No. 93828-11-6

5-Bromo-2,3-dimethoxyphenol

Cat. No. B3181593
CAS RN: 93828-11-6
M. Wt: 233.06 g/mol
InChI Key: ISTHNOLNGNEKBU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.06 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-2,3-dimethoxyphenol can be achieved through a series of reactions starting from o-methoxyphenol as the raw material. The process involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation . Another synthesis method involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dimethoxyphenol can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .


Chemical Reactions Analysis

5-Bromo-2,3-dimethoxyphenol can undergo various chemical reactions. For instance, it can be used as a key intermediate for preparing Coenzyme Qn family . The compound can also be used in the preparation of other biologically active coenzyme Q analogues .


Physical And Chemical Properties Analysis

5-Bromo-2,3-dimethoxyphenol is a solid at room temperature and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Mechanism of Formation in Chemical Reactions

5-Bromo-2,3-dimethoxyphenol is involved in complex chemical reactions. For instance, a study explored the mechanism of formation of dimeric and reduced products from an α-halo amide, where compounds similar to 5-Bromo-2,3-dimethoxyphenol played a crucial role in the reaction process. This highlights its significance in understanding reaction mechanisms in organic chemistry (Simig et al., 1978).

Stability and Reactivity Studies

Research into the stability of alkoxy-substituted compounds, including those similar to 5-Bromo-2,3-dimethoxyphenol, provides insights into their reactivity and stability. For example, a study investigated the stability of various inden-2-ones and naphthoquinones, which are structurally related, to understand their chemical behavior (Bradshaw et al., 1991).

Synthesis and Inhibitory Properties

5-Bromo-2,3-dimethoxyphenol derivatives have been synthesized and studied for their inhibitory properties on certain enzymes. A study synthesized novel bromophenols and investigated their inhibition on the carbonic anhydrase enzyme, suggesting potential applications in medical research and drug development (Balaydın et al., 2012).

Enzymatic Modification for Antioxidant Production

In the field of biochemistry, 5-Bromo-2,3-dimethoxyphenol derivatives have been used in studies focusing on enzymatic modifications to produce compounds with higher antioxidant capacity. This is exemplified by a study where 2,6-dimethoxyphenol was modified to produce dimers with enhanced antioxidant properties, demonstrating its potential in developing bioactive compounds (Adelakun et al., 2012).

Structural Characterization

The structural characterization of compounds like 5-Bromo-2,3-dimethoxyphenol is crucial in understanding their chemical nature. A study focused on the synthesis and structural characterization of similar compounds, providing valuable data for further research and application in various fields (Niestroj et al., 1998).

Safety and Hazards

The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers The paper titled “Efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: key intermediate for preparing Coenzyme Q” provides valuable information about the synthesis of 5-Bromo-2,3-dimethoxyphenol and its use as a key intermediate for preparing Coenzyme Qn .

properties

IUPAC Name

5-bromo-2,3-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHNOLNGNEKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethoxyphenol

Synthesis routes and methods

Procedure details

A freshly prepared mixture of 30% H2O2 (3.9 g), formic acid (11 mL), and concentrated sulfuric acid (3 drops) was maintained for 1 hour at room temperature. The mixture was then cooled to 5° C. and treated with a solution of 5-bromo-2,3-dimethoxybenzaldehyde (4.15 g) in formic acid (25 mL). The mixture was maintained for 4 hours at 5° C. then placed in the 4° C. freezer overnight. Reaction mixture was then treated with a solution of Na2SO3 (3.4 g) in water (100 mL), stirred, and extracted with ethyl acetate (3×50 mL). The combined extracts were washed with 50 mL water followed by 50 mL brine and then organic layer was dried over sodium sulfate and concentrated under vacuum. The residue was dissolved in diethyl ether (20 mL) and after addition of 25% aqueous KOH (220 mL) was vigorously stirred under nitrogen. The organic layer was separated, the aqueous phase acidified to a pH of 3 with 2 N HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield an oily residue which was purified by chromatography on silica in 3:1 hexane/ethyl acetate to provide 2,3-dimethoxy-5-bromophenol in 50% yield. 1H NMR (400 MHz) (CDCl3) δ 3.87 (s, 3H), 3.89 (s, 3H), 5.84 (s, 1H), 6.64 (d, J=4.0 Hz, 1H), 6.80 (d, J=4.0 Hz, 1H).
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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